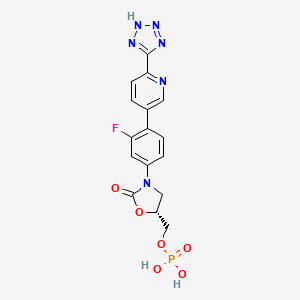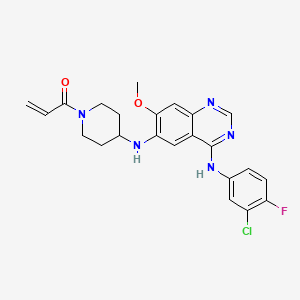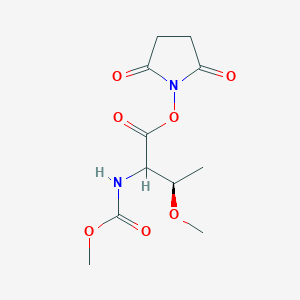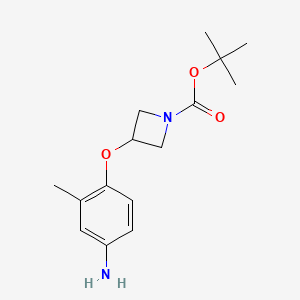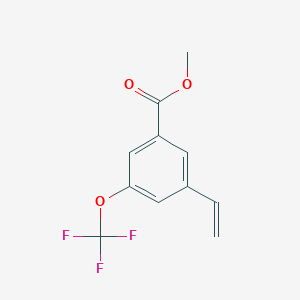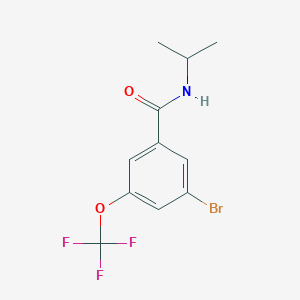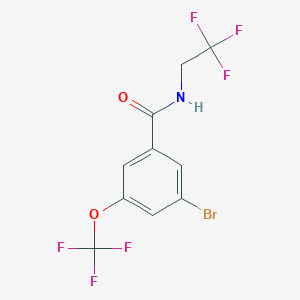
3-Bromo-N-methyl-5-(trifluoromethoxy)benzamide
Overview
Description
3-Bromo-N-methyl-5-(trifluoromethoxy)benzamide is a useful research compound. Its molecular formula is C9H7BrF3NO2 and its molecular weight is 298.06 g/mol. The purity is usually 95%.
BenchChem offers high-quality 3-Bromo-N-methyl-5-(trifluoromethoxy)benzamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-Bromo-N-methyl-5-(trifluoromethoxy)benzamide including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Antiarrhythmic Activity : Derivatives of trifluoroethoxybenzamides, including structures similar to 3-Bromo-N-methyl-5-(trifluoromethoxy)benzamide, have demonstrated potent oral antiarrhythmic activity in mice, suggesting their potential for clinical trials (Banitt et al., 1977).
Anticonvulsant Properties : Benzamides with structures including 3-bromo analogues have shown anticonvulsant activity, comparable to or more potent than phenytoin, a common antiepileptic drug (Mussoi et al., 1996).
Bronchoconstriction Treatment : Fluorinated benzyl-5-indolecarboxamides have potential as leulotriene receptor antagonists, which could be clinically evaluated for the treatment of bronchoconstriction (Jacobs et al., 1994).
Antipsychotic Agent : Certain benzamide compounds show promise as effective and selective antipsychotic agents with low extrapyramidal side effects, indicating their potential in mental health treatments (Högberg et al., 1990).
Antimicrobial Activity : N-benzimidazol-1-yl-methyl-benzamide derivatives, including 3o N-[2-(2-chloro-phenyl)benzimidazol-1-ylmethyl]-benzamide, have shown promising antimicrobial activity against various bacteria and fungi (Sethi et al., 2016).
Synthesis of Pharmaceutical Compounds : Studies indicate that compounds related to 3-Bromo-N-methyl-5-(trifluoromethoxy)benzamide can be synthesized and utilized in the production of pharmaceuticals, such as in the synthesis of 5-bromo-2-methoxy-6-methylaminopyridine-3-carboxylic acid (Hirokawa et al., 2000).
Antidiabetic Agents : Compounds like (3-substituted benzyl)thiazolidine-2,4-diones have been identified as structurally new antihyperglycemic agents, potentially useful in diabetes treatment (Nomura et al., 1999).
properties
IUPAC Name |
3-bromo-N-methyl-5-(trifluoromethoxy)benzamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7BrF3NO2/c1-14-8(15)5-2-6(10)4-7(3-5)16-9(11,12)13/h2-4H,1H3,(H,14,15) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SNMCUKDGLIKFBB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)C1=CC(=CC(=C1)Br)OC(F)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7BrF3NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.06 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Bromo-N-methyl-5-(trifluoromethoxy)benzamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






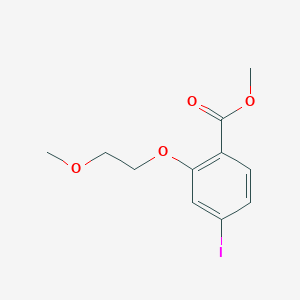
![tert-butyl (R)-3-((2-chloro-thieno[3,2-d]pyrimidin-4-yl)amino)pyrrolidin-1-yl carboxylate](/img/structure/B8161434.png)
